H3K27(Me2) is derived from histone proteins, which are fundamental components of chromatin in eukaryotic cells. This modification is classified under histone methylation, specifically as a dimethylation event at lysine residue 27 of histone H3. Histone modifications like H3K27(Me2) can influence chromatin structure and function, thereby impacting gene transcription.
The synthesis of H3K27(Me2) peptides can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the precise incorporation of post-translational modifications such as methylation. The process typically involves:
This approach ensures that the resulting peptide accurately reflects the biological modification present in vivo.
The molecular structure of H3K27(Me2) can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The structure typically reveals:
Data from structural studies indicate that this modification alters the conformation of the histone tail, affecting its binding affinity to chromatin remodelers and transcription factors.
H3K27(Me2) participates in various biochemical reactions related to gene regulation:
These reactions are critical for maintaining cellular homeostasis and regulating gene expression in response to various stimuli.
The mechanism of action for H3K27(Me2) involves its role in gene silencing:
Studies suggest that this mechanism is essential for maintaining stem cell pluripotency and regulating developmental processes.
H3K27(Me2) exhibits several notable properties:
Analytical techniques such as mass spectrometry can be employed to characterize these properties quantitatively.
H3K27(Me2) has several important applications in scientific research:
H3K27(Me2) (15-34) is a 20-amino-acid peptide (APRKQLATKAARK(Me2)SAPATGG) derived from the N-terminal tail of human histone H3, with dimethylation at lysine 27. This modification serves as a critical intermediate in the establishment of facultative heterochromatin. The peptide’s molecular weight of 2008.35 Da and its solubility in aqueous buffers make it an ideal in vitro tool for studying histone-modifying enzymes [1] [4] [8]. As a defined biochemical substrate, it enables precise dissection of methylation kinetics and enzyme specificity.
PRC2, a multi-subunit methyltransferase complex, selectively recognizes H3K27(Me2) (15-34) through allosteric binding to its EED subunit. This interaction stimulates the catalytic activity of the SET domain in EZH2, promoting progressive methylation to H3K27me3. Biochemical analyses confirm that the peptide’s flanking residues (positions 15–34) are essential for high-affinity binding, as truncations beyond this region impair PRC2 recruitment. The interaction initiates a positive feedback loop: H3K27me2/me3 marks are recognized by EED, enhancing PRC2’s processivity across nucleosome arrays [3] [4] [6]. This mechanistic insight explains how PRC2 propagates repressive chromatin domains during cellular differentiation.
Table 1: PRC2 Subunit Interactions with H3K27(Me2) (15-34)
PRC2 Subunit | Interaction Site on Peptide | Functional Outcome | Affinity (Kd, μM) |
---|---|---|---|
EED | K27me2 core + A25-R26 motif | Allosteric activation | 0.45 ± 0.12 |
EZH2 (SET domain) | S28-A29-P30 | Catalytic methylation | 2.31 ± 0.45 |
SUZ12 | Q16-L17-A18 | Complex stabilization | N/D |
Steady-state kinetics using H3K27(Me2) (15-34) reveal PRC2’s Km of 8.3 ± 1.1 μM and kcat of 0.42 min⁻¹, indicating moderate substrate affinity and catalytic efficiency. Pre-steady-state analyses show burst kinetics, suggesting rate-limiting product release after initial dimethylation. The peptide’s methylation rate increases 3.2-fold when embedded in nucleosomes versus isolated peptides, underscoring the role of chromatin context [1] [3] [5]. Non-PRC2 methyltransferases (e.g., NSD2) exhibit no activity toward this peptide, highlighting its selectivity for PRC2-mediated catalysis.
Table 2: Kinetic Parameters for PRC2-Mediated H3K27 Methylation
Substrate State | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
Isolated peptide | 8.3 ± 1.1 | 0.42 ± 0.05 | 840 ± 110 |
Nucleosome-embedded | 2.6 ± 0.3 | 1.35 ± 0.12 | 8,650 ± 920 |
H3K27(Me2) (15-34) serves as a substrate for Fe(II)/α-ketoglutarate-dependent Jumonji demethylases (KDMs), which reverse PRC2-mediated repression. Its dimethylation state determines specificity: H3K27me2 is demethylated by KDM6A/B (UTX/JMJD3) and KDM7 subfamilies, while KDM6 enzymes also target H3K27me3. The peptide’s Kd for KDM6A is 4.7 μM, with demethylation rates 6-fold higher than mononucleosome substrates due to reduced steric constraints [2] [7] [9].
Table 3: Jumonji Demethylase Specificity for H3K27(Me2) (15-34)
Demethylase | Km (μM) | kcat (min⁻¹) | Primary Product | Dependence on H3K4me3 |
---|---|---|---|---|
KDM6A (UTX) | 4.7 ± 0.6 | 1.8 ± 0.2 | H3K27me1 | None |
KDM6B (JMJD3) | 5.1 ± 0.8 | 1.6 ± 0.3 | H3K27me1 | None |
PHF8 (KDM7B) | 6.2 ± 0.9 | 0.9 ± 0.1 | H3K27me1 | Activation (+220%) |
KIAA1718 (KDM7A) | 3.8 ± 0.5 | 2.7 ± 0.4 | H3K27me1 | Inhibition (−65%) |
Substrate specificity is governed by reader domains adjacent to catalytic sites. PHF8’s PHD domain binds H3K4me3, inducing a bent conformation that positions the H3K27me2 residue near the catalytic Jumonji domain. This dual engagement increases kcat by 220% for doubly modified H3K4me3-K27me2 peptides. Conversely, KIAA1718 adopts an extended conformation when bound to H3K4me3, sterically hindering H3K27me2 demethylation and reducing activity by 65% [2] [7] [9]. Kinetic analyses reveal PHF8’s Kd of 160 nM for H3K4me3, 4-fold tighter than its isolated PHD domain, due to cooperative binding between PHD and Jumonji domains [7].
Table 4: Conformational Regulation of H3K27me2 Demethylases
Demethylase | Reader Domain | H3K4me3-Induced Conformation | Effect on H3K27me2 Activity | Structural Basis |
---|---|---|---|---|
PHF8 | PHD | Bent | +220% | Simultaneous engagement of H3K4me3 (PHD) and K27me2 (Jumonji) |
KIAA1718 | PHD | Extended | −65% | Steric occlusion of K27me2 binding by Jumonji domain |
Enzymatic turnover is further regulated by non-histone interactions. JMJD2C (KDM4C) demethylates H3K27me2 in vitro but exhibits 5-fold higher activity toward transcription factors like p53. This suggests competitive substrate inhibition in cellular environments, where non-histone proteins may sequester demethylases from chromatin targets [5] [7].
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